![molecular formula C21H11NO4S B6578767 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 313233-66-8](/img/structure/B6578767.png)

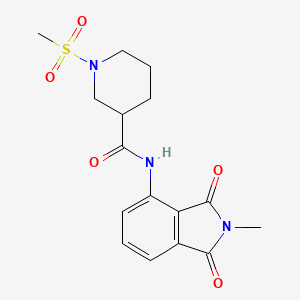

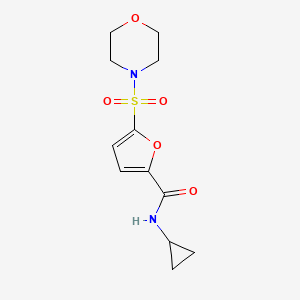

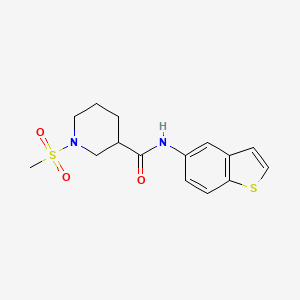

3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-chromen-2-one, also known as coumarin, is a fragrant organic compound in the benzopyrone chemical class, which is a colorless crystalline substance in its standard state . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring.

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of appropriate precursors. For example, 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives were synthesized by cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic substitution, condensation, and rearrangement . The exact reactions that “3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one” undergoes would depend on its specific structure and the conditions under which it’s reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Some general properties of similar compounds include their melting point, solubility, and spectral data .Mechanism of Action

Target of Action

Similar compounds have been found to target the egfr/pi3k/akt/mtor signaling pathway . This pathway plays a crucial role in regulating cell proliferation, migration, and survival.

Mode of Action

Similar compounds have been shown to suppress the egfr/pi3k/akt/mtor signaling pathway . This suppression could lead to the inhibition of cell proliferation, migration, and invasion, as well as the induction of cell cycle arrest and apoptosis .

Biochemical Pathways

The compound is likely to affect the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is critical in controlling cell growth, proliferation, and survival. When this pathway is suppressed, it can lead to the inhibition of these cellular processes, thereby potentially exerting anti-cancer effects .

Result of Action

The compound’s action results in the inhibition of cell proliferation, migration, and invasion, as well as the induction of cell cycle arrest and apoptosis . These effects could potentially contribute to its anti-cancer activity .

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one for laboratory experiments include its ease of synthesis and its ability to inhibit acetylcholinesterase activity. The main limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one include further studies of its mechanism of action and its potential therapeutic applications. Additional studies of its biochemical and physiological effects are also needed. Additionally, further research should be conducted to optimize the synthesis method and to improve its solubility in water. Finally, studies should be conducted to identify other potential applications for this compound, such as its use as a food preservative or as an insect repellent.

Synthesis Methods

3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one can be synthesized through a reaction between 2-hydroxy-3-methyl-4-nitrobenzaldehyde and 1,3-thiazol-4-yl-2H-chromen-2-one in the presence of a catalytic amount of sodium hydroxide. The reaction is carried out in aqueous ethanol at room temperature and the product is obtained in good yield.

Scientific Research Applications

3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been studied for its potential applications in various scientific research fields. It has been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name |

3-[2-(2-oxochromen-3-yl)-1,3-thiazol-4-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11NO4S/c23-20-14(9-12-5-1-3-7-17(12)25-20)16-11-27-19(22-16)15-10-13-6-2-4-8-18(13)26-21(15)24/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRGASXDTZIUFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one](/img/structure/B6578687.png)

![N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide](/img/structure/B6578708.png)

![2-({5-[2-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6578711.png)

![N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide](/img/structure/B6578722.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-methylpiperazin-1-yl)sulfonyl]furan-2-carboxamide](/img/structure/B6578733.png)

![N-(2H-1,3-benzodioxol-5-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide](/img/structure/B6578734.png)

![5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6578735.png)

![N-(2H-1,3-benzodioxol-5-yl)-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B6578751.png)

![3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea](/img/structure/B6578758.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6578762.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6578781.png)